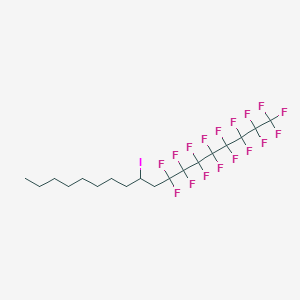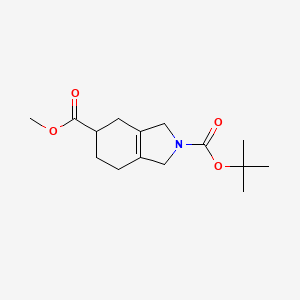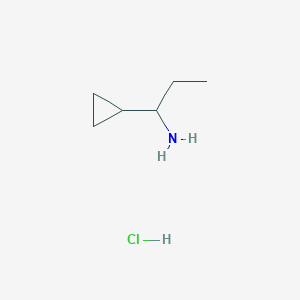![molecular formula C22H22N2O4 B3323929 2,7-Dibutylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone CAS No. 17655-95-7](/img/structure/B3323929.png)
2,7-Dibutylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
Overview
Description
2,7-Dibutylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is a chemical compound that has been of interest to researchers in the field of organic chemistry due to its unique properties. This compound is a tetraone derivative of benzo[lmn][3,8]phenanthroline, which is a polycyclic aromatic hydrocarbon. The synthesis of this compound has been of interest to researchers due to its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 2,7-Dibutylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone involves its ability to bind to DNA. This compound has been shown to bind to DNA through intercalation, which is a process where the compound inserts itself between the base pairs of DNA. This binding can lead to the inhibition of DNA replication and repair enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes that are involved in DNA replication and repair. It has also been shown to induce apoptosis, which is a process of programmed cell death.
Advantages and Limitations for Lab Experiments
The advantages of using 2,7-Dibutylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone in lab experiments include its ability to selectively bind to DNA and inhibit the activity of certain enzymes that are involved in DNA replication and repair. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling.
Future Directions
There are several future directions for research involving 2,7-Dibutylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer. Another direction is to explore its potential as a fluorescent probe for the detection of DNA damage. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in scientific research.
Scientific Research Applications
2,7-Dibutylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone has potential applications in scientific research. This compound can be used as a fluorescent probe for the detection of DNA damage. It has also been shown to inhibit the activity of certain enzymes that are involved in DNA replication and repair.
properties
IUPAC Name |
6,13-dibutyl-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-3-5-11-23-19(25)13-7-9-15-18-16(10-8-14(17(13)18)20(23)26)22(28)24(21(15)27)12-6-4-2/h7-10H,3-6,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDMWLANUKRBLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCCC)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



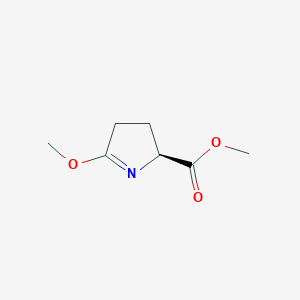
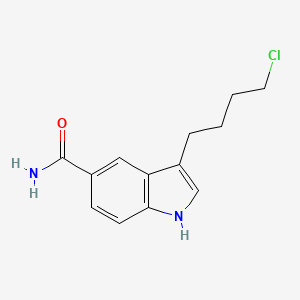
![3-[(2-Phenylethyl)amino]propanoic acid](/img/structure/B3323862.png)


![6-Methoxybenzo[d][1,2,3]thiadiazole](/img/structure/B3323895.png)
![2-amino-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B3323900.png)
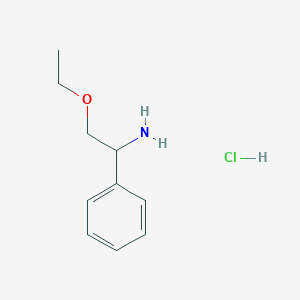
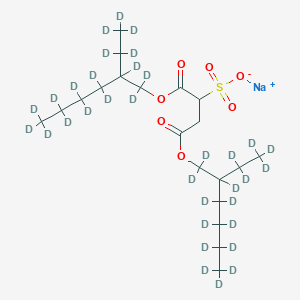
![3H-Benzo[d][1,2,3]triazin-4-one, 7-nitro-](/img/structure/B3323920.png)

